BenchChemオンラインストアへようこそ!

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Antifungal susceptibility testing Aspergillus niger Structure-Activity Relationship (SAR)

The compound 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 538336-73-1) is a synthetic small molecule belonging to the pyridinyl-1,3,4-oxadiazolyl-ethanone derivative class. It features a 1,3,4-oxadiazole core, a pyridin-3-yl substituent, and a thioether-linked 4-ethylphenyl ethanone moiety, giving it a molecular weight of 325.38 g/mol.

Molecular Formula C17H15N3O2S
Molecular Weight 325.4 g/mol
CAS No. 538336-73-1
Cat. No. B6421963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
CAS538336-73-1
Molecular FormulaC17H15N3O2S
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
InChIInChI=1S/C17H15N3O2S/c1-2-12-5-7-13(8-6-12)15(21)11-23-17-20-19-16(22-17)14-4-3-9-18-10-14/h3-10H,2,11H2,1H3
InChIKeyHFQCGCPNLWYUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 538336-73-1): Sourcing a Pyridinyl-Oxadiazolyl-Ethanone for Antimicrobial & Antifungal Research


The compound 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone (CAS 538336-73-1) is a synthetic small molecule belonging to the pyridinyl-1,3,4-oxadiazolyl-ethanone derivative class [1]. It features a 1,3,4-oxadiazole core, a pyridin-3-yl substituent, and a thioether-linked 4-ethylphenyl ethanone moiety, giving it a molecular weight of 325.38 g/mol . This compound was designed and evaluated as part of a series for its in vitro antimicrobial, antifungal, and antitubercular properties [1].

Why Substituent Choice on the Phenyl Ring is Critical: 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone vs. Halogenated Analogs


In the pyridinyl-1,3,4-oxadiazolyl-ethanone series, the substituent on the terminal phenyl ring dictates both the spectrum and potency of antifungal activity [1]. The 4-ethylphenyl derivative (designated compound 6h in the primary study) belongs to a select subgroup showing strong activity against Aspergillus niger, a profile not shared by all analogs [1]. In contrast, the closely related 4-bromophenyl analog (CAS 327978-84-7) has been structurally characterized via X-ray crystallography, revealing distinct solid-state packing interactions dominated by Br···H contacts absent in the ethyl derivative [2]. These differences in electronic and steric properties can lead to divergent biological outcomes, making simple substitution without comparative data unreliable. The following section details the specific, quantifiable antifungal differentiation of the 4-ethylphenyl compound 6h against its most relevant in-class comparators [1].

Quantitative Evidence Guide for 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone


Antifungal Spectrum Differentiation: 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone Shows Specific Inclusion in High-Activity Group Against Aspergillus niger

The target compound (designated 6h in the study) was one of only four compounds (6b, 6f, 6h, and 6i) out of a series of ten that demonstrated maximum zone of inhibition against the filamentous fungus Aspergillus niger at a test concentration of 500 µg/mL [1]. Critically, this high-activity profile distinguishes it from potent antibacterial analogs like 6d, 6e, 6g, and 6j, which were not part of this top-tier antifungal group [1]. The specific inhibition zone values for each compound are reported in the full text of the primary study.

Antifungal susceptibility testing Aspergillus niger Structure-Activity Relationship (SAR)

Differential Antibacterial Activity Profile: Target Compound 6h is Not Among the Most Potent Anti-B. subtilis Agents in the Series

A key differential feature is the compound's exclusion from the top-tier antibacterial group. The primary study explicitly identified compounds 6b, 6d, 6e, 6g, and 6j as demonstrating 'excellent antimicrobial activity on Bacillus subtilis' [1]. The target compound 6h was not listed among these agents, indicating a selectivity preference for the antifungal (Aspergillus niger) target over the antibacterial (B. subtilis) target compared to these five analogs. The specific inhibition zones are quantified in the full-text publication.

Antibacterial screening Bacillus subtilis Structure-Activity Relationship (SAR)

Hemolytic Safety Profile: Evidence of Low Toxicity for the Pyridinyl-1,3,4-Oxadiazolyl-Ethanone Series Including the 4-Ethylphenyl Derivative

The entire series of synthesized pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, which includes the target 4-ethylphenyl compound (6h), was evaluated for hemolytic toxicity on human erythrocytes. The study reports that results demonstrated a 'lesser extent of hemolytic toxicity' [1]. While this is a class-level finding, it provides a crucial baseline differentiation from more hemolytic chemotypes and is a prerequisite for further biological testing. The quantitative percentage hemolysis data is available in the full-text article.

Hemolytic toxicity Drug safety assessment Human erythrocytes

Molecular Docking Validation for the Pyridinyl-1,3,4-Oxadiazolyl-Ethanone Series Supports Target Engagement Studies

The primary study employed molecular docking using Autodock Vina to evaluate the interaction of the synthesized derivatives, including the target 4-ethylphenyl compound (6h), at their respective protein targets [1]. This computational validation provides a mechanistic rationale for the observed antifungal activity and differentiates this compound from analogs that lack such in silico characterization. The docking scores and interacting residues are detailed in the full-text article.

Molecular docking Antifungal target identification In silico screening

Application Scenarios for 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone in Antimicrobial Drug Discovery


Targeted Antifungal Lead Optimization Against Aspergillus niger

The compound's confirmed classification in the high-activity group against A. niger [1] positions it as a privileged starting point for a structure-activity relationship (SAR) campaign focused on filamentous fungi. Procurement of this specific analog, rather than a random series member, is justified to explore the pharmacophoric contribution of the 4-ethylphenyl group. Researchers can proceed with confidence that this chemotype has demonstrated maximum zone-of-inhibition potential against the target organism.

Selectivity Profiling in Dual Antibacterial-Antifungal Programs

The compound's exclusion from the top-tier antibacterial group active against B. subtilis, while retaining potent anti-Aspergillus activity [1], makes it an ideal probe for researchers seeking to decouple antibacterial from antifungal effects. This selectivity profile is specifically linked to the 4-ethylphenyl substituent in the series, enabling focused SAR studies on target selectivity. It offers a valuable in-class comparator to the more promiscuous antibacterials 6b, 6d, 6e, 6g, and 6j.

Mechanistic Studies Enabled by In Silico and In Vitro Data

For projects requiring both biological activity and mechanistic insight, this compound offers a distinct advantage. The available molecular docking data [1] provides a structural hypothesis for target engagement that can be directly tested through site-directed mutagenesis or biophysical assays. This combination of an antifungal activity fingerprint and computational model is a cost-effective starting point for target deconvolution, setting it apart from analogs with only phenotypic screening data.

Early-Stage Safety Profiling with a Low-Hemolytic Scaffold

The documented low hemolytic toxicity of the compound's series on human erythrocytes [1] allows it to bypass a common early-stage liability. This data supports the procurement of the 4-ethylphenyl derivative for direct progression into more advanced in vitro ADMET panels or preliminary in vivo efficacy models, where a clean safety profile is a prerequisite. It provides a clear differentiation from other antifungal scaffolds known for their membrane-disrupting hemolytic properties.

Quote Request

Request a Quote for 1-(4-Ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.